

Application Notes and Protocols for Western Blot Detection of AF10 Protein

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Compound of Interest

Compound Name: AF10

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This document provides a comprehensive protocol for the detection of the **AF10** (also known as MLLT10) protein using Western blotting. **AF10** is a key transcriptional regulator involved in histone methylation and Wnt signaling pathways, and its dysregulation is implicated in certain types of leukemia.^{[1][2]} Accurate and reliable detection of **AF10** is crucial for research into its biological functions and for the development of targeted therapeutics.

Introduction

AF10 is a cofactor of the histone methyltransferase DOT1L, playing a critical role in regulating gene expression through the methylation of histone H3 at lysine 79 (H3K79).^{[1][3]} Additionally, **AF10** is a coactivator in the canonical Wnt/ β -catenin signaling pathway. It is recruited to Wnt target genes in a β -catenin-dependent manner, facilitating transcriptional activation.^[2] Chromosomal translocations involving the **AF10** gene are associated with acute leukemias, leading to the formation of fusion proteins such as CALM-**AF10**.^[1] Western blotting is a fundamental technique to study the expression levels and molecular weight of the wild-type **AF10** protein, which has a predicted molecular weight of approximately 113 kDa.^[4]

Key Experimental Protocols

Cell Lysate Preparation (RIPA Buffer Method)

This protocol is suitable for preparing whole-cell lysates from both adherent and suspension cultured cells. All steps should be performed on ice to minimize protein degradation.[\[5\]](#)[\[6\]](#)

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA Lysis Buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS)
- Protease and Phosphatase Inhibitor Cocktails
- Cell scraper (for adherent cells)
- Microcentrifuge

Procedure for Adherent Cells:

- Grow cells to 70-80% confluency.
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitors to the plate (e.g., 0.5 - 1 mL for a 10 cm dish).
- Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[\[7\]](#)
- Incubate on ice for 30 minutes, vortexing occasionally.[\[8\]](#)
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[\[9\]](#)
- Carefully transfer the supernatant (the protein lysate) to a new, pre-chilled tube.
- Determine the protein concentration using a BCA protein assay.
- Store the lysate in aliquots at -80°C for long-term use.

Procedure for Suspension Cells:

- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold RIPA buffer with freshly added inhibitors (e.g., 100 µL per 1x10⁶ cells).[8]
- Vortex to mix and incubate on ice for 30 minutes, with occasional vortexing.
- Proceed with steps 6-9 from the adherent cell protocol.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

For optimal resolution of the ~113 kDa **AF10** protein, a lower percentage acrylamide gel is recommended.[10][11]

Materials:

- Protein lysate
- 4x Laemmli sample buffer (containing β-mercaptoethanol or DTT)
- Precast or hand-cast 8% Tris-glycine or 4-12% gradient polyacrylamide gels
- SDS-PAGE running buffer
- Prestained protein ladder
- Electrophoresis apparatus

Procedure:

- Thaw protein lysates on ice.
- Prepare samples by mixing 3 parts lysate with 1 part 4x Laemmli sample buffer. For quantitative analysis, aim to load between 10-30 µg of total protein per lane.[12]

- Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
- Assemble the electrophoresis apparatus according to the manufacturer's instructions.
- Load the denatured protein samples and a prestained protein ladder into the wells of the gel.
- Run the gel at 100-150 V until the dye front reaches the bottom of the gel. The exact voltage and time may require optimization.[\[13\]](#)

Western Blot Transfer

Due to the high molecular weight of **AF10**, a wet transfer is recommended for efficient transfer from the gel to the membrane.[\[10\]](#)[\[11\]](#)

Materials:

- PVDF or nitrocellulose membrane
- Transfer buffer (25 mM Tris, 192 mM glycine, 10-20% methanol). For high molecular weight proteins, reducing the methanol to 10% and adding up to 0.05% SDS can improve transfer efficiency.
- Filter paper
- Wet transfer apparatus

Procedure:

- Equilibrate the gel in transfer buffer for 15-20 minutes.
- Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. If using nitrocellulose, simply equilibrate in transfer buffer.
- Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure no air bubbles are trapped between the layers.

- Place the transfer cassette in the wet transfer tank, ensuring the membrane is between the gel and the positive electrode (anode).
- Perform the transfer at 100 V for 90-120 minutes or overnight at 30 V in a cold room (4°C).[4]
[10]

Immunodetection

Materials:

- Blocking buffer (5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
- Primary antibody against **AF10**
- HRP-conjugated secondary antibody
- TBST buffer
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- After transfer, wash the membrane briefly with TBST.
- Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
[14]
- Incubate the membrane with the primary **AF10** antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[13] (See Table 1 for recommended dilutions).
- Wash the membrane three times with TBST for 5-10 minutes each.[15]
- Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]
- Wash the membrane three times with TBST for 10 minutes each.

- Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
- Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the Western blot detection of **AF10**.

Table 1: **AF10** Primary Antibody Recommendations

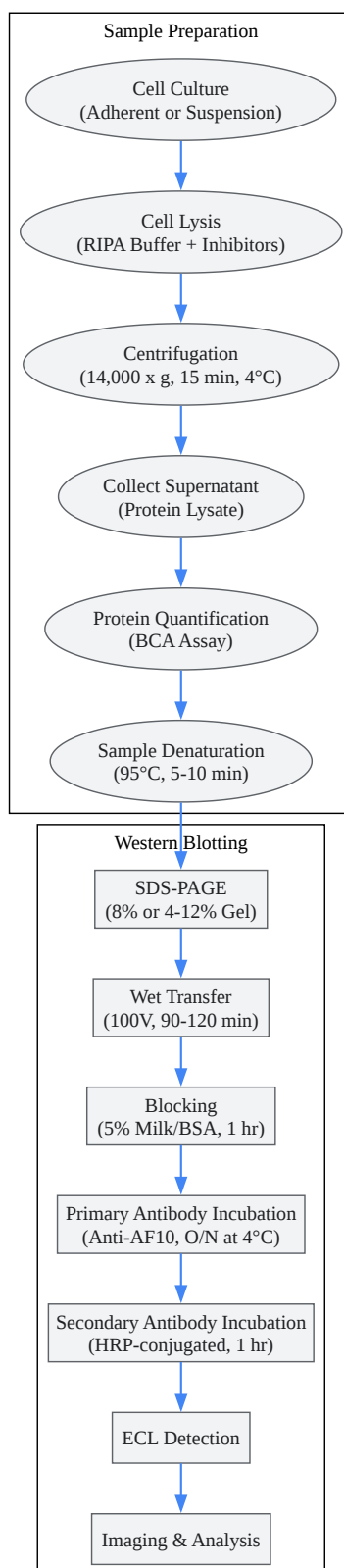
Antibody Type	Supplier	Catalog Number	Recommended Dilution
Monoclonal	Abcam	Not specified	1:1000
Polyclonal	Sigma-Aldrich	SAB4503204	1:500 - 1:1000
Polyclonal	Aviva Systems Biology	OAAB16530	Not specified
Polyclonal	RayBiotech	102-16668	1:1000

Table 2: Recommended Western Blot Protocol Parameters for **AF10**

Parameter	Recommendation	Notes
Protein Loading	10-30 µg of total lysate	For quantitative analysis, ensure equal loading across lanes.[12]
Gel Percentage	8% Tris-glycine or 4-12% gradient	Lower percentage gels provide better resolution for high MW proteins.
Transfer Type	Wet Transfer	Generally more efficient for high MW proteins than semi-dry.[10]
Transfer Time	90-120 minutes at 100V or overnight at 30V (4°C)	Longer transfer times are necessary for proteins >100 kDa.[4][10]
Blocking Time	1 hour at Room Temperature	5% non-fat milk or 5% BSA in TBST.[14]
Primary Antibody Incubation	Overnight at 4°C	Allows for optimal antibody binding.
Secondary Antibody Incubation	1 hour at Room Temperature	

Visualizations

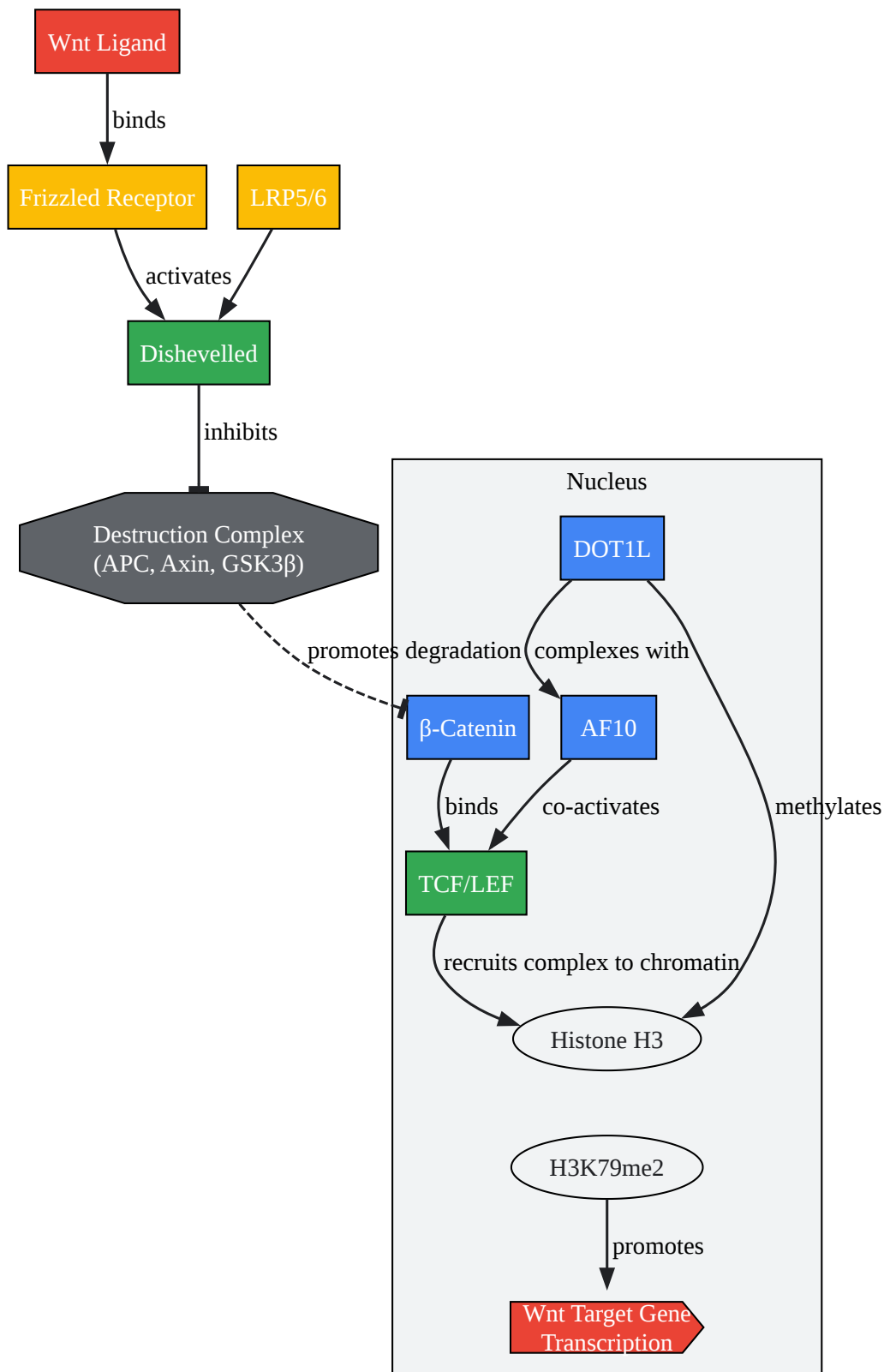
Experimental Workflow



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Figure 1. Western Blot workflow for **AF10** detection.

AF10 Signaling Pathway



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Figure 2. Role of **AF10** in Wnt/ β -Catenin signaling.

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